molecular formula C10H10BFN2O2 B14067054 (1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid

(1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14067054
M. Wt: 220.01 g/mol
InChI Key: DZHCQTPPWIHZKZ-UHFFFAOYSA-N
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Description

(1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic ester or boronic acid derivatives.

    Reduction: Formation of the corresponding alcohol or alkane.

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of (1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • (1-Phenyl-3-methyl-1H-pyrazol-4-yl)boronic acid
  • (1-(2-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid
  • (1-(2-Methylphenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid

Uniqueness

(1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H10BFN2O2

Molecular Weight

220.01 g/mol

IUPAC Name

[1-(2-fluorophenyl)-3-methylpyrazol-4-yl]boronic acid

InChI

InChI=1S/C10H10BFN2O2/c1-7-8(11(15)16)6-14(13-7)10-5-3-2-4-9(10)12/h2-6,15-16H,1H3

InChI Key

DZHCQTPPWIHZKZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1C)C2=CC=CC=C2F)(O)O

Origin of Product

United States

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